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POLY[2/'-O-(2,4-DINITROPHENYL)]POLY(A)*

Reverse transcriptase inhibition Antiviral polynucleotides HIV-1 RT

POLY[2'-O-(2,4-DINITROPHENYL)]POLY(A)*, commonly abbreviated as DNP-poly(A), is a chemically modified polyadenylic acid in which 2,4-dinitrophenyl (DNP) groups are covalently attached at the 2′-O position of the ribose backbone. This amphipathic polynucleotide derivative functions as a reversible competitive inhibitor of a broad spectrum of ribonucleases (RNases A, B, S, T1, T2, H) and phosphodiesterases (I and II), while also potently inhibiting reverse transcriptases (RTs) from diverse viral sources.

Molecular Formula C10H11ClF2N2
Molecular Weight 0
CAS No. 165281-56-1
Cat. No. B1169587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePOLY[2/'-O-(2,4-DINITROPHENYL)]POLY(A)*
CAS165281-56-1
Molecular FormulaC10H11ClF2N2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

POLY[2'-O-(2,4-DINITROPHENYL)]POLY(A)* (CAS 165281-56-1): A Multi-Target RNase and Reverse Transcriptase Inhibitor for Antisense and Affinity Applications


POLY[2'-O-(2,4-DINITROPHENYL)]POLY(A)*, commonly abbreviated as DNP-poly(A), is a chemically modified polyadenylic acid in which 2,4-dinitrophenyl (DNP) groups are covalently attached at the 2′-O position of the ribose backbone. This amphipathic polynucleotide derivative functions as a reversible competitive inhibitor of a broad spectrum of ribonucleases (RNases A, B, S, T1, T2, H) and phosphodiesterases (I and II), while also potently inhibiting reverse transcriptases (RTs) from diverse viral sources [1]. The DNP modification confers three critical properties absent in native poly(A): RNase resistance, spontaneous membrane permeability, and high-affinity binding to enzyme active sites [2].

Broad nuclease coverage RNases A, B, S, T1, T2, H; phosphodiesterases I/II
Reversible competitive mechanism Supports kinetic assays and washout experiments
Membrane-permeable scaffold Enables transfection-free oligonucleotide delivery

Why Unmodified Poly(A) or Alternative 2′-O-Modified Oligonucleotides Cannot Replace DNP-Poly(A) in RNase-Rich or Membrane-Barrier Contexts


Underivatized poly(A) is a substrate for RNases and shows no inhibitory activity against reverse transcriptases [1]. Common RNase inhibitors such as RNasin (Ki ≈ 10⁻¹⁴ M for RNase A) exhibit high potency but are proteinaceous, require DTT, and fail to inhibit RNase T1, T2, H, or phosphodiesterases—enzymes that DNP-poly(A) covers with micromolar Ki values [2]. Vanadyl ribonucleoside complexes (Ki ≈ 10 µM) are broad-spectrum but less potent and incompatible with RT-PCR workflows. Alternative 2′-O-methyl or phosphorothioate antisense oligonucleotides lack the intrinsic membrane permeability and dual RNase-inhibitory/antisense functionality that the DNP modification uniquely provides [3].

RNase susceptibility
Unmodified poly(A) is an RNase substrate and shows no RT inhibition — may not replicate DNP-poly(A) inhibitor function.
Narrow enzyme spectrum
RNasin spares RNase T1, T2, H and phosphodiesterases; requires DTT — limiting substitution in broad-spectrum nuclease control.
Membrane barrier
2′-O-methyl or phosphorothioate antisense oligos lack intrinsic cell permeability — transfection-free delivery may not transfer.

Quantitative Differentiation Evidence for POLY[2'-O-(2,4-DINITROPHENYL)]POLY(A)* Against Closest Comparators


DNP-Poly(A) Inhibits All Six Tested Reverse Transcriptases Whereas Underivatized Poly(A) Is Completely Inactive

In a direct head-to-head study, DNP-poly(A) inhibited all six reverse transcriptases tested with IC₅₀ values ranging from 10⁻¹¹ to 10⁻⁸ M, while underivatized poly(A) showed no inhibition against any RT under identical conditions. Additionally, DNP-poly(A) did not inhibit RNA polymerase II at 10⁻⁵ M or DNA polymerase I up to 10⁻⁶ M, demonstrating functional specificity [1].

RT inhibition vs. poly(A)
Head-to-head
Target: IC₅₀ 10⁻¹¹–10⁻⁸ M (6 RTs)
Comparator: no inhibition
Reported RT inhibition endpoint context; supports screening fit
Purified RTs; poly(A)·(dT)₁₂ substrate
Reverse transcriptase inhibition Antiviral polynucleotides HIV-1 RT Competitive inhibitor

DNP-Poly(A) Is a Reversible Competitive RT Inhibitor, Unlike the 3-Fluoro-4,6-Dinitrophenyl Analog Which Inactivates RT Irreversibly

Within the same study, poly-2′-O-(2,4-dinitrophenyl)-oligo(A) acted as a reversible competitive inhibitor of purified HIV-1 RT, competing with the primer-template poly(A)·(dT)₁₂. In contrast, the closely related analog poly-2′-O-(3-fluoro-4,6-dinitrophenyl)-poly(A) inactivated HIV-1 RT irreversibly through covalent labeling [1]. This mechanistic dichotomy arises solely from the substitution pattern on the phenyl ring.

Reversible vs. irreversible
Head-to-head
Reversible competitive inhibition (target)
Irreversible covalent labeling (3-F-4,6-DNP analog)
Mechanism context for kinetic studies; supports washout design
HIV-1 RT; competition with primer-template
Reversible inhibition Irreversible covalent labeling HIV-1 reverse transcriptase Mechanism of action

DNP-Derivatized siRNA Crosses Mammalian Cell Membranes Without Transfection Reagents, Unlike Native siRNA Which Is Completely Ineffective

Native siRNAs cannot cross cell membranes and require transfection reagents for cellular entry. In a direct comparative study, poly-2′-O-(2,4-dinitrophenyl)-siRNA (DNP-siRNA) diffused into mammalian cells spontaneously and remained intracellularly stable for several days with no detectable degradation. In the absence of transfection reagent, native siRNA was completely ineffective (zero inhibition), whereas DNP-siRNA retained measurable inhibitory activity [1]. Efficacy of DNP-siRNA was several-fold higher than that of homologous native siRNA across three tumor cell lines.

Transfection-free delivery
Head-to-head
DNP-siRNA: active without transfection
Native siRNA: zero activity without reagent
Supports transfection-free delivery research
Mammalian tumor cell lines; several-day stability
Membrane permeability siRNA delivery Transfection-free DNP-siRNA

DNP-Poly(A) Is a Potent Reversible Competitive RNase Inhibitor (Ki ≈ 1 µM) with a Spectrum Unmatched by RNasin or Vanadyl Complexes

Kinetic measurements established DNP-poly(A) as a reversible competitive inhibitor with Ki = 1.03 µM for RNase B and Ki = 1.05 µM for RNase T1 [1]. Critically, DNP-poly(A) inhibits RNases A, B, S, T1, T2, and H as well as phosphodiesterases I and II—a breadth of enzyme coverage not achieved by RNasin (which spares RNase T1 and RNase H, and does not inhibit phosphodiesterases) or vanadyl ribonucleoside complexes (which have a Ki approximately 10-fold higher at ~10 µM and can inhibit RT enzymes at elevated concentrations) [2].

RNase inhibition spectrum
Cross-study comparable
Ki ~1.0 µM (RNase B/T1); covers A,B,S,T1,T2,H + PDE I/II
RNasin: narrow spectrum; vanadyl: Ki ~10 µM
Broader RNase coverage context; supports RNA protection workflows
Aqueous kinetic assays; reviewed comparators
RNase inhibition Competitive inhibitor Enzyme kinetics Broad-spectrum nuclease inhibitor

Bifunctional Antisense DNP-RNA Achieves 200–500-Fold Lower In Vivo ED₅₀ Than Monofunctional DNP-Oligo A in Murine Leukemia

In a murine leukemia model, the bifunctional antisense poly-DNP-RNA (Compound I, targeting both RT and viral envelope) exhibited an ED₅₀ of 0.25 mg/kg (i.p.), while the trifunctional variant (Compound II, targeting RT, envelope, and protease) achieved ED₅₀ = 0.1 mg/kg. These values are 200-fold and 500-fold lower, respectively, than the ED₅₀ of the monofunctional RT inhibitor poly-DNP-oligo A [1]. Viremia was undetectable by RT-PCR after 3-week treatment and did not reappear 8 weeks post-treatment.

In vivo antisense potency
Head-to-head
200–500-fold lower ED₅₀ (0.25–0.1 mg/kg) vs monofunctional DNP-oligo A
Model-response endpoint context; supports multifunctional design review
Murine leukemia model; i.p. administration
Antisense therapy In vivo efficacy Murine leukemia ED50 Poly-DNP-RNA

Covalently Immobilized DNP-Poly(A) Affinity Columns Achieve 1000-Fold RNase Depletion with Regenerable Binding Capacity

By covalently anchoring DNP-poly(A) at one end to oxirane acrylic beads, an affinity column was constructed that achieved a 1000-fold reduction in RNase concentration when either 7.0 µM or 7.0 nM RNase A solution was passed through a 5-cm column. Titration of the derivatized beads yielded dissociation constants Kd = 0.66 µM (RNase B) and 0.48 µM (RNase T1), with binding capacities of 21.0 × 10⁻⁸ mol/g and 9.6 × 10⁻⁸ mol/g, respectively [1]. The column could be regenerated with salt solution and used repeatedly without significant loss of binding affinity. In sol-gel entrapped format, DNP-poly(A) exhibited <6% leaching and did not require hydrated storage [2].

Affinity column performance
Reported
1000-fold RNase reduction; Kd 0.48–0.66 µM; regenerable
Supports affinity chromatography-based RNase removal workflow
5-cm column; oxirane acrylic bead immobilization
Affinity chromatography RNase removal Bioaffinity column Sol-gel immobilization

Scientifically Validated Application Scenarios for POLY[2'-O-(2,4-DINITROPHENYL)]POLY(A)* Based on Quantitative Evidence


RNase Decontamination of RNA Workflow Solutions via DNP-Poly(A) Affinity Filtration

Laboratories performing RNA extraction, cDNA synthesis, or in vitro transcription can immobilize DNP-poly(A) on oxirane acrylic beads to construct a regenerable affinity column. A single pass through a 5-cm column achieves a 1000-fold reduction in RNase A concentration, with sub-micromolar Kd values (0.48–0.66 µM) ensuring high-affinity capture across multiple RNase species. The column is regenerable with salt washing and reusable without significant loss of binding capacity . This one-step method avoids the DTT requirement and narrow specificity of RNasin, and does not introduce vanadium ions that can inhibit downstream enzymatic reactions .

Transfection-Free Intracellular Delivery of Antisense or siRNA Oligonucleotides

For gene silencing in hard-to-transfect primary cells, DNP-derivatized antisense RNA or siRNA can be applied directly to culture medium without transfection reagents, as DNP-siRNA spontaneously diffuses into mammalian cells and remains intact for several days. Native siRNA is completely ineffective under these conditions . This property eliminates transfection-induced cytotoxicity and simplifies experimental protocols, particularly for primary lymphocytes, leukocytes, and in vivo administration where transfection reagents are impractical .

Reversible Competitive RT Inhibitor for Antiviral Screening and Mechanistic Studies

DNP-poly(A) serves as a validated positive control or tool compound in RT inhibition assays with IC₅₀ values of 10⁻¹¹ to 10⁻⁸ M across six RTs, including HIV-1 RT. Its reversible competitive mechanism—confirmed by direct comparison with the 3-fluoro-4,6-dinitrophenyl analog which inactivates RT irreversibly—makes it suitable for kinetic studies, competition assays, and washout experiments that require a reversible interaction . At concentrations up to 10⁻⁵ M, DNP-poly(A) does not inhibit host RNA polymerase II, nor DNA polymerase I at 10⁻⁶ M, demonstrating functional selectivity . In antiviral contexts, DNP-poly(A) administered at 100 mg/kg three times weekly over 3 weeks eliminated detectable RT viremia in MuLV-infected mice .

Multifunctional Antisense DNP-RNA Design for In Vivo Retroviral Gene Therapy Studies

Building on the DNP-poly(A) scaffold, sequence-specific antisense poly-DNP-RNAs can be designed as bifunctional or trifunctional inhibitors targeting multiple viral processes simultaneously (e.g., RT, envelope synthesis, protease). In MMLV-infected mice, bifunctional antisense DNP-RNA achieved ED₅₀ = 0.25 mg/kg and trifunctional achieved ED₅₀ = 0.1 mg/kg—200- to 500-fold more potent than monofunctional DNP-oligo A. Treated mice showed elimination of integrated viral genome in spleen and bone marrow, with no viremia recurrence 8 weeks post-treatment . This design principle is generalizable to other retroviral targets including duck hepatitis B virus (DHBV), where antisense DNP-RNA at 1 mg/kg/day eliminated viremia for over 10 months .

Application
Selection Property
Validation Focus
RNA workup RNase scavenging
DNP-poly(A) affinity matrix
Regenerable binding capacity
Transfection-free cellular delivery
DNP-modified oligonucleotide scaffold
Membrane permeation and intracellular stability
RT inhibition mechanistic studies
Reversible competitive inhibitor
RT panel IC50 and selectivity
In vivo antisense model research
Multifunctional antisense design
In vivo response endpoints
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